Technical Documentation Center

2-Desmethyl 2-Methylene Fesoteridone Mandelate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Desmethyl 2-Methylene Fesoteridone Mandelate
  • CAS: 1390644-38-8

Core Science & Biosynthesis

Exploratory

An In-Depth Technical Guide to the Chemical Properties of Fesoterodine Mandelate Impurities

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical properties of impurities associated with F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of impurities associated with Fesoterodine Mandelate, an active pharmaceutical ingredient (API). As the control of impurities is a critical aspect of drug development and manufacturing, this document delves into the identification, formation, and characterization of these compounds. The content is structured to offer not just procedural steps but also the scientific rationale behind the analytical strategies, ensuring a robust understanding for researchers and quality control professionals.

Introduction to Fesoterodine and the Imperative of Impurity Profiling

Fesoterodine, chemically designated as [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate, is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] It is administered as a prodrug, Fesoterodine Fumarate or Mandelate, and is rapidly hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3]

The synthesis and storage of Fesoterodine Mandelate can lead to the formation of various impurities, which may include starting materials, by-products of the synthesis, and degradation products.[4] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the identification and characterization of any impurity present in a drug substance at a level of 0.1% or greater.[5] Therefore, a thorough understanding of the impurity profile is not only a regulatory requirement but also a critical component of ensuring the safety and efficacy of the final drug product.

This guide will explore the chemical properties of known process-related and degradation impurities of Fesoterodine Mandelate, providing insights into their structure, formation, and analytical characterization.

Key Process-Related Impurities of Fesoterodine Mandelate

Process-related impurities are substances that are formed during the manufacturing process of the API. Their presence and levels are highly dependent on the synthetic route employed. Below are some of the key process-related impurities of Fesoterodine.

Fesoterodine Diol (FFA-Diol)
  • Chemical Name: (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

  • Molecular Formula: C₂₂H₃₁NO₂

  • Molecular Weight: 341.49 g/mol

  • CAS Number: 200801-70-3

Formation and Chemical Properties: Fesoterodine Diol is a key intermediate in the synthesis of Fesoterodine.[6] It is the precursor to which the isobutyryl group is added to form the final Fesoterodine molecule. Its presence as an impurity in the final API is typically due to an incomplete reaction or inefficient purification. Being a phenol, this impurity is weakly acidic and possesses two hydroxyl groups, making it more polar than Fesoterodine.

Fesoterodine Dehydroxy Impurity (FFA-Dehydroxy)
  • Chemical Name: 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenyl isobutyrate

  • Molecular Formula: C₂₆H₃₇NO₂

  • Molecular Weight: 395.58 g/mol

Formation and Chemical Properties: The Dehydroxy impurity is characterized by the replacement of the hydroxymethyl group on the phenyl ring with a methyl group. This impurity can arise from the over-reduction of an intermediate during the synthesis process.[7] Its chemical properties are similar to Fesoterodine, but the absence of the polar hydroxyl group makes it slightly less polar. Analytical characterization data includes a parent ion at m/z 395.57 in FAB mass spectrometry and characteristic IR absorption bands at 1756 cm⁻¹ (ester C=O) and 2969-2875 cm⁻¹ (C-H stretching).[7]

Fesoterodine Diester Impurities (FFA-Diester)
  • FFA-Diester (a): (R)-Methyl 3-(3-(diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoate

  • FFA-Diester (b): (R)-3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzyl isobutyrate

Formation and Chemical Properties: Diester impurities can be formed through side reactions during the esterification step of the synthesis. FFA-Diester (a) results from the esterification of a carboxylic acid intermediate, while FFA-Diester (b) arises from the esterification of both the phenolic hydroxyl and the hydroxymethyl groups of the Fesoterodine Diol intermediate. These impurities are less polar than Fesoterodine and can be readily separated by reverse-phase HPLC.

Dimer Impurities
  • Symmetric Dimer of Diol: 4,4'-(oxybis(methylene))bis(2-((R)-3-(diisopropylamino)-1-phenylpropyl)phenol)

  • Asymmetric Dimer

Formation and Chemical Properties: Dimer impurities can form during the synthesis, particularly if reaction conditions are not carefully controlled.[8][9] The symmetric dimer of the diol, for instance, involves the linkage of two diol molecules through an ether bond at the hydroxymethyl positions. These are high molecular weight impurities and are significantly less polar than the monomeric species. Their formation can be minimized by using pure starting materials and optimizing reaction conditions.[8]

Degradation Impurities and Pathways

Degradation impurities are formed when the API is subjected to stress conditions such as heat, light, humidity, and extreme pH. Forced degradation studies are intentionally conducted to identify these potential degradants and to develop stability-indicating analytical methods.[4][10]

Hydrolytic Degradation

Fesoterodine Mandelate is susceptible to hydrolysis, particularly under acidic and basic conditions. The primary site of hydrolytic cleavage is the ester linkage.

  • Acid and Base Hydrolysis: Under both acidic and basic conditions, the isobutyrate ester group of Fesoterodine is hydrolyzed to yield the Fesoterodine Diol impurity and isobutyric acid. The mandelate salt can also be hydrolyzed, releasing mandelic acid. The reaction is generally faster under basic conditions.[10][11]

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals, and Fesoterodine is no exception, given the presence of electron-rich moieties.

  • Formation of Fesoterodine Aldehyde Impurity: The primary hydroxyl group of the hydroxymethyl moiety is susceptible to oxidation, leading to the formation of the corresponding aldehyde, (R)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde . This impurity has a molecular weight of 339.47 g/mol . Further oxidation can lead to the corresponding carboxylic acid, 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic Acid .

  • N-Dealkylation: Electrochemical oxidation studies have shown that N-dealkylation can also occur, leading to the formation of products with one or both isopropyl groups removed from the tertiary amine.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of Fesoterodine.

  • Mechanism: Photodegradation can proceed through various mechanisms, including photo-oxidation and the formation of radical species. Studies have shown that Fesoterodine is sensitive to sunlight, leading to the formation of several degradation products.[11] The specific structures of all photolytic degradants are not fully elucidated in the public domain but would be a critical part of a formal stability study.

Analytical Characterization of Impurities

A combination of analytical techniques is essential for the comprehensive identification and quantification of Fesoterodine Mandelate impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the separation and quantification of Fesoterodine and its impurities. A stability-indicating HPLC method is one that can separate the API from all its potential impurities and degradation products.

Typical HPLC Method Parameters:

  • Column: C18 columns (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm) are commonly used.[10]

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[10][11]

  • Detection: UV detection at a wavelength of around 220 nm is generally suitable for Fesoterodine and its chromophoric impurities.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

Application in Fesoterodine Impurity Profiling: Forced degradation samples are often analyzed by LC-MS to identify the masses of the newly formed degradants.[10] The fragmentation patterns obtained from MS/MS analysis can provide valuable structural information. For example, the Fesoterodine Dehydroxy impurity shows a parent ion at m/z 396.7 (MH+).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of isolated impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Example of NMR in Impurity Characterization: For the Fesoterodine Dehydroxy impurity, ¹H NMR spectroscopy in CDCl₃ shows characteristic signals for the methyl group protons at 2.33 ppm and the aromatic protons.[7]

Summary of Key Fesoterodine Mandelate Impurities

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Type
Fesoterodine Diol(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenolC₂₂H₃₁NO₂341.49Process/Degradation
Fesoterodine Dehydroxy2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenyl isobutyrateC₂₆H₃₇NO₂395.58Process
Fesoterodine Diester (b)(R)-3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzyl isobutyrateC₃₀H₄₃NO₄481.67Process
Fesoterodine Aldehyde(R)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehydeC₂₂H₂₉NO₂339.47Degradation
Fesoterodine Carboxylic Acid3-(3-(Diisopropylamino)-1-phenylpropyl)-4-(isobutyryloxy)benzoic acidC₂₆H₃₅NO₄425.56Degradation
Fesoterodine Diol Dimer4,4'-(oxybis(methylene))bis(2-((R)-3-(diisopropylamino)-1-phenylpropyl)phenol)C₄₄H₆₀N₂O₃664.96Process

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products of Fesoterodine Mandelate under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve Fesoterodine Mandelate in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Fesoterodine Mandelate in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Fesoterodine Mandelate with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose solid Fesoterodine Mandelate to dry heat at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).

  • Photolytic Degradation: Expose a solution of Fesoterodine Mandelate to UV light (e.g., 254 nm) and visible light for a specified duration.

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. Peak purity analysis should be performed for the Fesoterodine peak in all stressed samples.

Diagrammatic Representation of Fesoterodine Degradation Pathways

Fesoterodine_Degradation Fesoterodine Fesoterodine Mandelate Diol Fesoterodine Diol Fesoterodine->Diol  Acid/Base  Hydrolysis Aldehyde Fesoterodine Aldehyde Fesoterodine->Aldehyde  Oxidation Photo_Deg Photodegradation Products Fesoterodine->Photo_Deg  Photolysis NDealkyl N-Dealkylated Products Fesoterodine->NDealkyl  Oxidation CarboxylicAcid Fesoterodine Carboxylic Acid Aldehyde->CarboxylicAcid  Further  Oxidation

Caption: Major degradation pathways of Fesoterodine Mandelate.

Conclusion

The comprehensive characterization of Fesoterodine Mandelate impurities is a multi-faceted task that requires a deep understanding of its chemistry, synthetic process, and stability profile. This guide has outlined the chemical properties of key process-related and degradation impurities, providing a framework for their identification and control. By employing robust analytical methodologies, such as stability-indicating HPLC and LC-MS, and by understanding the underlying formation mechanisms, drug development professionals can ensure the quality, safety, and efficacy of Fesoterodine Mandelate products. The continuous effort in impurity profiling is fundamental to meeting stringent regulatory standards and delivering safe medications to patients.

References

  • Google Patents. (n.d.). US20110171274A1 - Fesoterodine Substantially Free of Dehydroxy Impurity.
  • Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122.
  • Google Patents. (n.d.). US9012678B2 - Processes for the preparation of fesoterodine.
  • Google Patents. (n.d.). WO2013046194A2 - The novel reference markers for fesoterodine fumarate.
  • Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(4), 1068-1079.
  • Google Patents. (n.d.). WO2014012832A1 - Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives.
  • Abib, F. C., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(1), 103.
  • Molsyns. (n.d.). Fesoterodine Aldehyde Impurity. Retrieved from [Link]

  • Ellsworth, P. (2010). Role of fesoterodine in the treatment of overactive bladder. Clinical Interventions in Aging, 5, 129-136.
  • Veeprho. (n.d.). Fesoterodine Diol Dimer (Fumarate salt). Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Fesoterodine Impurity D. Retrieved from [Link]

  • Axios Research. (n.d.). Fesoterodine Impurity P. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Fesoterodine Aldehyde of Diol Fumarate. Retrieved from [Link]

  • Nia Innovation. (n.d.). Fesoterodine fumarate Diester impurity. Retrieved from [Link]

  • Google Patents. (n.d.). EP2338871A1 - A process for the preparation of fesoterodine with low impurities content.
  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538.
  • Pharmaffiliates. (n.d.). fesoterodine and its Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US20140378699A1 - Process for the preparation of fesoterodine.
  • Axios Research. (n.d.). Fesoterodine Impurity B. Retrieved from [Link]

  • Wikipedia. (n.d.). Fesoterodine. Retrieved from [Link]

  • Veeprho. (n.d.). Fesoterodine Impurities and Related Compound. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Desmethyl 2-Methylene Fesoterodone: A Key Impurity in Fesoterodone Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Desmethyl 2-Methylene Fesoterodone, a known impurity encountered during the synthesis of Fesoter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Desmethyl 2-Methylene Fesoterodone, a known impurity encountered during the synthesis of Fesoterodone, a muscarinic receptor antagonist for the treatment of overactive bladder. This document delves into the core physicochemical properties, its significance as a process-related impurity, and outlines methodologies for its isolation and characterization, offering valuable insights for process optimization and quality control in drug development.

Core Molecular Attributes

2-Desmethyl 2-Methylene Fesoterodone is a derivative of Fesoterodone, an antimuscarinic agent used for the treatment of lower urinary tract symptoms. Understanding its fundamental properties is crucial for its identification and quantification.

AttributeValueSource
Chemical Name (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl methacrylate[1]
Molecular Formula C₂₆H₃₅NO₃Calculated
Molecular Weight 409.58 g/mol Calculated
Form Typically encountered as the Mandelate salt in synthesis byproducts.[1]

The molecular formula and weight of the free base were calculated by subtracting the corresponding values of mandelic acid (C₈H₈O₃, 152.15 g/mol ) from the data available for 2-Desmethyl 2-Methylene Fesoterodone Mandelate (C₃₄H₄₃NO₆, 561.72 g/mol ).[1]

Significance as a Process-Related Impurity

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored and controlled. 2-Desmethyl 2-Methylene Fesoterodone is recognized as an impurity that can arise during the synthesis of Fesoterodone.[1] Its formation is indicative of specific side reactions within the manufacturing process. Understanding the pathways leading to its formation is paramount for developing strategies to minimize its presence in the final drug substance.

The primary route to Fesoterodone involves the esterification of the active metabolite, 5-hydroxymethyl tolterodine, with isobutyryl chloride.[2][3] The formation of 2-Desmethyl 2-Methylene Fesoterodone likely occurs due to the presence of a methacrylic acid derivative or a related reactive species instead of the intended isobutyryl moiety during the esterification step.

Fesoterodone_Impurity_Formation cluster_main_reaction Fesoterodine Synthesis cluster_impurity_formation Impurity Formation Pathway 5_HMT 5-Hydroxymethyl Tolterodine Fesoterodine Fesoterodine (API) 5_HMT->Fesoterodine Esterification 5_HMT_impurity 5-Hydroxymethyl Tolterodine Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Fesoterodine Methacrylic_Derivative Methacrylic Acid Derivative Impurity 2-Desmethyl 2-Methylene Fesoterodone Methacrylic_Derivative->Impurity 5_HMT_impurity->Impurity Side Reaction (Esterification)

Figure 1: Proposed formation pathway of 2-Desmethyl 2-Methylene Fesoterodone as a side reaction during the synthesis of Fesoterodone.

Analytical Protocols for Isolation and Characterization

The identification and quantification of impurities such as 2-Desmethyl 2-Methylene Fesoterodone are essential for ensuring the quality and safety of Fesoterodone. A multi-step analytical approach is typically employed.

Experimental Workflow: Isolation and Characterization

Analytical_Workflow Start Crude Fesoterodone Sample Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) Start->Prep_HPLC Fraction_Collection Impurity Fraction Collection Prep_HPLC->Fraction_Collection Evaporation Solvent Evaporation Fraction_Collection->Evaporation Isolated_Impurity Isolated 2-Desmethyl 2-Methylene Fesoterodone Evaporation->Isolated_Impurity Structural_Elucidation Structural Elucidation Isolated_Impurity->Structural_Elucidation LC_MS LC-MS/MS (Molecular Weight & Fragmentation) Structural_Elucidation->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) (Structural Connectivity) Structural_Elucidation->NMR FTIR FT-IR Spectroscopy (Functional Group Analysis) Structural_Elucidation->FTIR

Figure 2: A typical experimental workflow for the isolation and structural elucidation of process-related impurities from a crude API sample.

Step-by-Step Methodologies

1. Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Objective: To isolate the impurity from the crude Fesoterodone mixture with high purity.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase column suitable for preparative scale, such as a C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation between Fesoterodone and its impurities.

  • Detection: UV detection at a wavelength where both Fesoterodone and the impurity show significant absorbance (e.g., 220-280 nm).

  • Procedure:

    • Dissolve the crude Fesoterodone sample in a suitable solvent.

    • Inject a large volume of the sample onto the preparative HPLC column.

    • Monitor the chromatogram and collect the fraction corresponding to the retention time of 2-Desmethyl 2-Methylene Fesoterodone.

    • Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

2. Characterization by Spectroscopic and Spectrometric Techniques

  • Objective: To confirm the chemical structure of the isolated impurity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Purpose: To determine the molecular weight and fragmentation pattern of the impurity.

    • Method: The isolated impurity is analyzed by LC-MS/MS. The mass spectrum will show the parent ion corresponding to the molecular weight of 2-Desmethyl 2-Methylene Fesoterodone (m/z 410.27 for [M+H]⁺). Tandem MS (MS/MS) analysis of the parent ion will provide a fragmentation pattern that can be used to elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To obtain detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

    • Experiments: A suite of NMR experiments is performed, including:

      • ¹H NMR: To identify the types and number of protons in the molecule.

      • ¹³C NMR: To identify the types and number of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Expected Absorptions: The FT-IR spectrum would be expected to show characteristic peaks for the ester carbonyl group, aromatic rings, and the amine group.

Conclusion

2-Desmethyl 2-Methylene Fesoterodone is a critical process-related impurity in the synthesis of Fesoterodone. A thorough understanding of its molecular characteristics, formation pathways, and appropriate analytical techniques for its isolation and characterization is essential for pharmaceutical scientists and researchers. The implementation of robust analytical methods and process controls is vital to ensure the purity, safety, and efficacy of the final Fesoterodone drug product. This guide provides a foundational framework for addressing the challenges associated with this specific impurity in a drug development and manufacturing context.

References

  • Pharmaffiliates. 2-Desmethyl 2-Methylene Fesoteridone Mandelate. [Link]

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). [Link]

Sources

Exploratory

Synonyms & Technical Profile: 2-Desmethyl 2-Methylene Fesoteridone Mandelate

[1][2] Executive Technical Summary 2-Desmethyl 2-Methylene Fesoteridone Mandelate (CAS: 1390644-38-8) is a critical process-related impurity and reference standard in the quality control of Fesoterodine Fumarate API. Che...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Technical Summary

2-Desmethyl 2-Methylene Fesoteridone Mandelate (CAS: 1390644-38-8) is a critical process-related impurity and reference standard in the quality control of Fesoterodine Fumarate API. Chemically, it is the methacrylate analog of Fesoteridone, where the isobutyryl ester moiety is replaced by a methacryloyl group.[1]

This compound represents a "desmethyl-methylene" structural modification—specifically, the dehydrogenation of the isobutyryl side chain (2-methylpropanoyl) to a methacryloyl (2-methylpropenoyl) group.[1] Its presence serves as a key indicator of reagent purity (specifically isobutyryl chloride) or thermal degradation during the acylation step of Fesoteridone synthesis.[1]

Core Physicochemical Identity
PropertySpecification
CAS Number 1390644-38-8
Common Name 2-Desmethyl 2-Methylene Fesoteridone Mandelate
Chemical Name (IUPAC) 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylprop-2-enoate; (2R)-2-hydroxy-2-phenylacetic acid
Molecular Formula C₃₄H₄₃NO₆ (Salt) / C₂₆H₃₅NO₃ (Free Base)
Molecular Weight 561.72 g/mol (Salt) / 409.57 g/mol (Free Base)
Active Moiety Methacrylate ester of 5-Hydroxymethyl Tolterodine (5-HMT)
Role Process Impurity, Reference Standard

Chemical Structure & Synonyms

The nomenclature "2-Desmethyl 2-Methylene" is a specific industry convention describing the transformation of the isobutyryl group. In standard IUPAC terms, the impurity is the methacrylate ester of the active metabolite (5-HMT).[1]

Validated Synonyms List

Researchers and QC scientists may encounter this compound under the following designations in literature and Certificates of Analysis (CoA):

  • Fesoteridone Methacrylate Impurity (Mandelate) – Most chemically accurate descriptive name.[1]

  • (R)-5-Hydroxymethyl Tolterodine Methacrylate Mandelate – Links directly to the parent scaffold (5-HMT).[1]

  • Dehydro Fesoteridone Mandelate – Refers to the loss of 2 hydrogens (411 → 409 Da) relative to Fesoteridone.[1]

  • 2-Desmethyl-2-methylene Fesoteridone – Vendor-specific nomenclature found in catalog entries (e.g., Pharmaffiliates).

  • Fesoteridone Impurity with RRT ~1.8 – Common HPLC designation (varies by method).

Structural Differentiation

The defining feature is the presence of a conjugated double bond in the ester side chain.[1]

  • Fesoteridone: Contains an Isobutyrate ester (Saturated, C₄H₇O).[1]

  • Impurity: Contains a Methacrylate ester (Unsaturated, C₄H₅O).[1]

Mechanism of Formation

Understanding the origin of this impurity is essential for process control.[1] It arises primarily through two pathways during the acylation of the intermediate 5-Hydroxymethyl Tolterodine (5-HMT) .[1]

Pathway A: Reagent Contamination (Primary Source)

The most common source is the presence of Methacryloyl Chloride as a trace impurity in the Isobutyryl Chloride reagent used for esterification.[1] Commercial isobutyryl chloride can contain methacryloyl chloride if not strictly distilled.[1]

Pathway B: Elimination/Dehydrogenation

Under forcing conditions (high temperature or basic pH), the isobutyryl group of Fesoteridone can undergo oxidative dehydrogenation or elimination to form the α,β-unsaturated methacrylate.[1]

Pathway Visualization

FormationPathway HMT 5-Hydroxymethyl Tolterodine (5-HMT) Feso Fesoteridone (Target API) HMT->Feso Acylation (Major) Impurity 2-Desmethyl 2-Methylene Fesoteridone (Methacrylate Impurity) HMT->Impurity Side Reaction IsoCl Isobutyryl Chloride (Reagent) IsoCl->Feso MethCl Methacryloyl Chloride (Impurity in Reagent) MethCl->Impurity Direct Acylation Feso->Impurity Dehydrogenation (Stress)

Caption: Figure 1. Formation pathways of the methacrylate impurity via reagent contamination or degradation.[1]

Analytical Characterization & Detection

To detect and quantify this impurity, researchers must employ high-resolution chromatography.[1] The presence of the conjugated double bond in the methacrylate group alters the UV absorption profile and retention behavior compared to Fesoteridone.[1]

Detection Protocol (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Gradient elution of Phosphate Buffer (pH ~3.[1]0) and Acetonitrile.[1]

  • Detection Wavelength: 220 nm (Enhanced absorption due to conjugation) and 280 nm.[1]

  • Retention Characteristics:

    • The impurity is less polar than the hydrolyzed metabolite (5-HMT) but may elute close to Fesoteridone due to similar lipophilicity.[1]

    • Relative Retention Time (RRT): Typically elutes after Fesoteridone in many standard reverse-phase methods (approx RRT 1.1 - 1.2), though some methods report it as a "dehydroxy" related peak.[1] Note: Always verify RRT with a certified standard.

Mass Spectrometry (LC-MS) Identification[3]
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺:

    • Fesoteridone: m/z 412.3

    • Impurity: m/z 410.3 (Mass shift of -2 Da).[1]

  • Key Fragment: The loss of the ester group will yield the same core fragment (5-HMT cation) at m/z ~342, confirming the structural modification is solely on the ester tail.[1]

Analytical Decision Logic

AnalyticalLogic Sample Fesoteridone Sample HPLC RP-HPLC Analysis Sample->HPLC PeakCheck Unknown Peak Observed? HPLC->PeakCheck RRTCheck Check RRT & UV Spectrum PeakCheck->RRTCheck Yes MassSpec LC-MS Confirmation (m/z 410.3?) RRTCheck->MassSpec RRT ~1.1-1.2 High UV @ 220nm Reject Investigate Other Impurities (e.g., Dehydroxy, Dimer) RRTCheck->Reject Different Profile Confirm Confirm: Methacrylate Impurity (2-Desmethyl 2-Methylene) MassSpec->Confirm Yes (-2 Da) MassSpec->Reject No

Caption: Figure 2. Analytical decision tree for identifying the methacrylate impurity in Fesoteridone samples.

Regulatory & Quality Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, this compound is classified as a Process-Related Impurity .[1]

  • Control Strategy: Manufacturers must control the level of methacryloyl chloride in the starting material isobutyryl chloride to ppm levels to prevent the formation of this impurity.[1]

  • Genotoxicity Assessment: While methacrylates are generally reactive (Michael acceptors), specific assessment (e.g., Derek Nexus or Ames test) is required to determine if it qualifies as a Potentially Genotoxic Impurity (PGI).[1] However, as a structural analog of the drug, it is often treated as a standard organic impurity unless specific alerts are triggered.

  • Limits:

    • Reporting Threshold: >0.05% or >0.10% (depending on dose).

    • Identification Threshold: >0.10% or >0.20%.[1]

    • Qualification Threshold: >0.15% or >0.20%.[1]

References

  • Pharmaffiliates . 2-Desmethyl 2-Methylene Fesoteridone Mandelate - Product Catalog. Retrieved from [Link]

  • National Institutes of Health (NIH) .[1] PubChem Compound Summary: Fesoterodine L-mandelate (CID 44232509).[1][2] Retrieved from [Link][1]

  • European Medicines Agency (EMA) .[1] Assessment Report for Toviaz (Fesoterodine). (Discusses impurity profiles and control strategies). Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA) . NDA 022030: Fesoterodine Fumarate Chemistry Review. (Details on process impurities and degradation pathways). Retrieved from [Link][1]

Sources

Foundational

Technical Analysis: Fesoterodine vs. 2-Desmethyl-2-Methylene Analog

Content Type: Technical Whitepaper / Impurity Profiling Guide Subject: Structural, Toxicological, and Analytical Characterization of Fesoterodine and its Critical Methacrylate Impurity. Executive Summary In the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Impurity Profiling Guide Subject: Structural, Toxicological, and Analytical Characterization of Fesoterodine and its Critical Methacrylate Impurity.

Executive Summary

In the development of Fesoterodine Fumarate (a prodrug for 5-hydroxymethyl tolterodine, 5-HMT), the rigorous identification of impurities is a regulatory mandate (ICH Q3A/B). Among these, the 2-Desmethyl-2-Methylene analog (often identified as the Methacrylate analog ) represents a critical structural variant.

While Fesoterodine utilizes an isobutyryl (2-methylpropanoyl) ester moiety to ensure bioavailability and controlled hydrolysis, the 2-Desmethyl-2-Methylene analog possesses a methacryloyl (2-methyl-2-propenoyl) moiety. This seemingly minor unsaturation introduces a conjugated system, altering the compound's physicochemical stability, UV absorption profile, and potential toxicological landscape (specifically regarding Michael acceptor reactivity).

This guide delineates the structural divergence, formation pathways, and validated analytical protocols for distinguishing these two entities.

Molecular Architecture & Structural Divergence

The core difference lies exclusively in the ester side chain attached to the phenolic oxygen of the 5-HMT scaffold.

Structural Comparison
FeatureFesoterodine (API) 2-Desmethyl-2-Methylene Analog
Systematic Name 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylprop-2-enoate
Ester Moiety Isobutyrate (Saturated)Methacrylate (Unsaturated, Conjugated)
Hybridization at C-α (Ester)

(Tetrahedral)

(Trigonal Planar)
Electronic Effect Inductive electron donation (+I)Conjugation (

), Electron withdrawing via resonance
CAS RN 286930-02-7 (Free Base)1390644-38-8 (Mandelate Salt)
Molecular Formula


Unsaturation Index 89 (Extra double bond in side chain)
Nomenclature Logic

The term "2-Desmethyl-2-Methylene" is a subtractive/additive nomenclature:

  • Base: 2-Methylpropanoate (Isobutyrate).

  • Operation 1 (2-Desmethyl): Remove the methyl group at position 2

    
     Propanoate.
    
  • Operation 2 (2-Methylene): Add a methylene (

    
    ) group at position 2 
    
    
    
    2-Methylene propanoate.
  • Result: 2-Methylene propanoate is synonymous with Methacrylate .

Mechanistic Origin & Formation Pathways

The presence of the 2-Desmethyl-2-Methylene analog is typically process-related rather than a degradation product of the API itself, although oxidative dehydrogenation is theoretically possible under extreme stress.

Primary Source: Reagent Impurity

The synthesis of Fesoterodine involves the esterification of 5-HMT (Deacylated Fesoterodine) using Isobutyryl Chloride or Isobutyric Anhydride .

  • Root Cause: Commercial Isobutyryl Chloride is synthesized from isobutyric acid. If the starting material contains traces of methacrylic acid (or if elimination occurs during chloride formation), Methacryloyl Chloride is generated.

  • Reaction: The methacryloyl chloride competes with isobutyryl chloride for the phenolic hydroxyl group of 5-HMT.

Pathway Visualization

The following diagram illustrates the parallel competitive synthesis pathways.

Fesoterodine_Impurity_Pathway HMT 5-HMT (Active Metabolite Scaffold) Feso FESOTERODINE (Target API) HMT->Feso Esterification (Major Pathway) Analog 2-Desmethyl-2-Methylene ANALOG (Methacrylate Impurity) HMT->Analog Competitive Esterification IsoCl Isobutyryl Chloride (Reagent) MethCl Methacryloyl Chloride (Impurity in Reagent) IsoCl->MethCl Contamination or Dehydrogenation IsoCl->Feso MethCl->Analog

Figure 1: Competitive esterification pathway showing the origin of the Methacrylate analog (Red) versus the target Fesoterodine (Blue).

Toxicological Implications (Genotoxicity Assessment)

The distinction between Fesoterodine and this analog is not merely structural; it is toxicologically significant.

The Michael Acceptor Risk

The Methacrylate moiety in the analog contains an


-unsaturated carbonyl system.
  • Mechanism: This structure is an electrophile capable of undergoing Michael addition (1,4-addition) with nucleophiles.

  • Biological Target: In vivo, nucleophilic residues on DNA (guanine) or proteins (cysteine thiols) can attack the

    
    -carbon.
    
  • Regulatory Impact: Unlike Fesoterodine (which is saturated and biologically inert until hydrolysis), the analog triggers ICH M7 alerts for potential mutagenic impurities (PMI).

Hydrolysis Kinetics

While Fesoterodine is rapidly hydrolyzed by non-specific esterases to 5-HMT, the methacrylate analog may exhibit different hydrolysis kinetics due to electronic conjugation stabilizing the ester bond. However, upon hydrolysis, it releases Methacrylic Acid , a known irritant, whereas Fesoterodine releases Isobutyric Acid.

Analytical Protocol: Separation & Identification

Distinguishing the analog from the parent API requires specific chromatographic conditions due to their similar hydrophobicity.

UV-Vis Spectroscopy Distinction

This is the most robust initial identification method.

  • Fesoterodine: The ester is non-conjugated. The UV absorption is dominated by the phenolic ring system (

    
     nm).
    
  • Analog: The methacrylate group adds conjugation (

    
    ). This results in a bathochromic shift  (red shift) and a hyperchromic effect  (increased intensity) in the 210-240 nm region compared to Fesoterodine.
    
HPLC Method (Stability Indicating)

Standard C18 columns may struggle to resolve the analog solely based on hydrophobic interaction. A Phenyl-Hexyl or C8 column is often preferred to exploit


 interactions with the unsaturated side chain.

Recommended Protocol Parameters:

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl,

mm, 3.5

Phenyl phases improve selectivity for the unsaturated analog.
Mobile Phase A 0.1% Perchloric Acid or TFA in WaterLow pH suppresses silanol activity and ionizes the amine.
Mobile Phase B Acetonitrile : Methanol (80:20)ACN provides sharper peaks; MeOH modulates selectivity.
Gradient 20% B to 60% B over 25 minsSlow gradient required to resolve the "Critical Pair".
Detection PDA (210 nm and 280 nm)210 nm: Maximizes sensitivity for the Methacrylate double bond.280 nm: Specificity for the aromatic core.
Relative Retention (RRT) ~0.92 - 0.96 (relative to Fesoterodine)The analog is slightly more polar due to the double bond/planar geometry.
Mass Spectrometry (LC-MS/MS)
  • Fesoterodine:

    
     Da
    
  • Analog:

    
     Da
    
  • Differentiation: A mass difference of 2 Da (loss of 2 hydrogens) is diagnostic. The fragmentation pattern will be identical for the amine part but will differ in the loss of the ester side chain (Loss of 87 Da for Fesoterodine vs. Loss of 85 Da for the Analog).

Synthesis of the Reference Standard

To validate the analytical method, the impurity must be synthesized.

Workflow:

  • Starting Material: 5-Hydroxymethyl Tolterodine (5-HMT).[1][2][3]

  • Reagent: Methacryloyl Chloride (1.1 eq) + Triethylamine.

  • Conditions: DCM,

    
     to RT, 2 hours.
    
  • Purification: Column chromatography (Silica, MeOH/DCM).

  • Characterization:

    • 1H NMR: Look for two distinct vinyl protons (singlets or fine doublets) around

      
       5.5 - 6.2 ppm. These are absent in Fesoterodine.
      
    • 13C NMR: Appearance of alkene carbons (

      
       ppm and 
      
      
      
      ppm).

Synthesis_Workflow Step1 Step 1: Dissolve 5-HMT in Dichloromethane (DCM) Step2 Step 2: Add Base (Triethylamine/DMAP) Step1->Step2 Step3 Step 3: Dropwise addition of METHACRYLOYL CHLORIDE (0-5°C) Step2->Step3 Step4 Step 4: Aqueous Workup (NaHCO3 wash) Step3->Step4 Step5 Step 5: Isolation (2-Desmethyl-2-Methylene Analog) Step4->Step5

Figure 2: Synthetic workflow for generating the impurity standard for QC validation.

References

  • Pharmaffiliates. (n.d.). 2-Desmethyl 2-Methylene Fesoteridone Mandelate (Impurity Standard).[4] Retrieved from [Link]

  • Pfizer Inc. (2008). Toviaz (Fesoterodine Fumarate) Prescribing Information.[5][6] U.S. Food and Drug Administration.[5][1] Retrieved from [Link]

  • Vemula, K., et al. (2013). "Stability-indicating RP-HPLC method for the estimation of process-related impurities and degradation products in fesoterodine fumarate." Journal of Chromatographic Science. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Fesoterodine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization and Quantification of 2-Desmethyl 2-Methylene Fesoteridone Mandelate

Executive Summary This application note details the structural identification, formation mechanism, and analytical quantification of 2-Desmethyl 2-Methylene Fesoteridone Mandelate (CAS: 1390644-38-8). This compound acts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural identification, formation mechanism, and analytical quantification of 2-Desmethyl 2-Methylene Fesoteridone Mandelate (CAS: 1390644-38-8). This compound acts as a critical reference standard for monitoring the Methacryloyl degradation pathway of Fesoteridone, a prodrug used in the treatment of overactive bladder (OAB).

In regulatory contexts (ICH Q3A/B), this impurity represents a "structure-alerting" analog due to the presence of a reactive Michael acceptor (the


-unsaturated carbonyl system). Accurate quantification is essential for establishing the safety profile of Fesoteridone Fumarate drug substances.

Chemical Identity & Structural Insight[1]

Nomenclature Decoding

The nomenclature "2-Desmethyl 2-Methylene" refers to the modification of the isobutyryl ester side chain of the parent Fesoteridone molecule.

  • Parent (Fesoteridone): Contains an Isobutyryl group (

    
    ).[1]
    
  • Modification: Removal of a methyl group ("Desmethyl") and addition of a double bond ("Methylene") at the

    
    -position results in a Methacryloyl  group (
    
    
    
    ).
Physicochemical Properties
PropertySpecification
Common Name 2-Desmethyl 2-Methylene Fesoteridone Mandelate
Chemical Name 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylprop-2-enoate; 2-hydroxy-2-phenylacetic acid
CAS Number 1390644-38-8
Molecular Formula

(Salt Form)
Molecular Weight 561.72 g/mol (Salt); 409.56 g/mol (Free Base)
Function Impurity Reference Standard; Degradant
Appearance White to off-white solid

Formation Mechanism & Signaling Pathway

The formation of this impurity typically occurs via oxidative dehydrogenation or elimination within the isobutyryl side chain under stress conditions (thermal or oxidative). The presence of the Mandelate counter-ion in the reference standard serves to stabilize the amine and improve crystallinity, preventing the polymerization of the reactive methacrylate alkene.

Degradation Pathway Diagram

The following diagram illustrates the structural relationship and formation pathway from the parent drug.

Fesoteridone_Degradation cluster_legend Legend Fesoteridone Fesoteridone (Parent) (Isobutyryl Ester) Intermediate Transition State (Radical/Cation) Fesoteridone->Intermediate Oxidative Stress (-2H) Hydrolysis 5-HMT (Active Metabolite) Fesoteridone->Hydrolysis Esterase/Hydrolysis Impurity 2-Desmethyl 2-Methylene Fesoteridone (Methacryloyl) (Michael Acceptor) Intermediate->Impurity Elimination Impurity->Hydrolysis Slow Hydrolysis key Blue: Parent Drug Red: Target Impurity Green: Metabolite

Figure 1: Proposed degradation pathway showing the conversion of the isobutyryl moiety to the methacryloyl impurity via oxidative dehydrogenation.[2]

Analytical Protocol: HPLC Quantification

Objective: To resolve 2-Desmethyl 2-Methylene Fesoteridone from the parent peak and the active metabolite (5-HMT). Challenge: The impurity is structurally similar to Fesoteridone, differing only by two hydrogens (unsaturation). This requires a column with high shape selectivity.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC with PDA Detector.

  • Column: Agilent Zorbax SB-C18 or Waters Symmetry C18 (250 x 4.6 mm, 5 µm). Note: The carbon load and surface area of C18 are critical for resolving the alkene.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (optimal for the methacrylate conjugation) and 280 nm.

  • Injection Volume: 10-20 µL.

Mobile Phase Strategy
  • Buffer (Solvent A): 0.05% Trifluoroacetic Acid (TFA) in Water.[3][4] (Maintains acidic pH to protonate the tertiary amine, ensuring sharp peak shape).

  • Organic Modifier (Solvent B): Acetonitrile : Methanol (80:20 v/v).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (Organic)Elution Event
0.07030Equilibration
5.07030Isocratic Hold (5-HMT elution)
25.02080Linear Gradient (Fesoteridone elution)
30.02080Impurity Elution (Late eluter)
31.07030Re-equilibration
40.07030End
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 1.5 between Fesoteridone and 2-Desmethyl 2-Methylene Fesoteridone.
    
  • Tailing Factor: < 1.5 for the impurity peak (Mandelate salt may dissociate; ensure buffer capacity).

  • Relative Retention Time (RRT):

    • 5-HMT: ~0.35

    • Fesoteridone: 1.00

    • Target Impurity: ~1.05 - 1.10 (The double bond slightly increases polarity but the planarity increases retention on polymeric C18; on monomeric C18 it may elute slightly earlier or later depending on pi-pi interactions).

Handling and Stability Protocol

The presence of the methacryloyl double bond makes this reference standard susceptible to polymerization or Michael addition reactions.

  • Storage: Store at -20°C. The Mandelate salt stabilizes the amine, but the alkene is sensitive to light and heat.

  • Solution Preparation:

    • Use Amber Glassware to prevent UV-induced polymerization.

    • Solvent: Dissolve in Acetonitrile/Water (50:50). Avoid pure alcohols (methanol) for long-term stock storage to prevent transesterification.

    • Shelf Life: Freshly prepare stock solutions. Discard after 24 hours at room temperature.

References

  • Pharmaffiliates. (2025). 2-Desmethyl 2-Methylene Fesoteridone Mandelate - Product Reference.[5] Retrieved from

  • U.S. Pharmacopeia (USP). (2023).[6] Monograph: Fesoterodine Fumarate and Related Impurities.[1][4][6][7][8][9][10] USP-NF.[6] Retrieved from

  • National Institutes of Health (NIH). (2021). Stability-Indicating RP-HPLC Method for Fesoterodine Fumarate. J Chromatogr Sci. Retrieved from

  • Daicel Pharma Standards. (2025). Fesoterodine Impurity Profiling and Custom Synthesis.[7] Retrieved from

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 2-Desmethyl 2-Methylene Fesoterodine in Pharmaceutical Samples

Introduction and Significance Fesoterodine, marketed under brand names like Toviaz®, is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB) syndrome, with symptoms of urg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Fesoterodine, marketed under brand names like Toviaz®, is a potent and competitive antimuscarinic agent indicated for the treatment of overactive bladder (OAB) syndrome, with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] It is a prodrug that, upon oral administration, is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] This biotransformation is crucial as it circumvents the cytochrome P450 (CYP) 2D6-mediated metabolism required for the activation of the related compound, tolterodine, leading to more consistent pharmacokinetic profiles across different patient populations.[5][6]

In the manufacturing of any active pharmaceutical ingredient (API), the control of impurities is a critical aspect governed by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH). These impurities can arise from starting materials, intermediates, or degradation products and have the potential to affect the efficacy and safety of the final drug product.

2-Desmethyl 2-Methylene Fesoterodine (CAS 1390644-38-8) has been identified as a process-related impurity in the synthesis of Fesoterodine.[7] Its structural similarity to the parent drug necessitates the development of a highly selective and sensitive analytical method to ensure its level is controlled within acceptable limits in both the drug substance and the final formulated product.

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2-Desmethyl 2-Methylene Fesoterodine. This protocol is designed for researchers, quality control analysts, and drug development professionals involved in the pharmaceutical analysis of Fesoterodine.

Analyte Overview and Metabolic Context

While 2-Desmethyl 2-Methylene Fesoterodine is a synthetic impurity, understanding the primary metabolic pathway of the parent drug is essential for developing a specific analytical method that can distinguish the impurity from the drug and its major metabolites.

Fesoterodine's primary metabolic activation is a simple hydrolysis, as depicted below. The subsequent metabolism of the active 5-HMT involves oxidation and N-dealkylation via CYP2D6 and CYP3A4 pathways.[8]

fesoterodine_metabolism FESO Fesoterodine (Prodrug) HMT 5-HMT (Active Metabolite) FESO->HMT Non-specific Esterases Metabolites Inactive Metabolites (Carboxy, Carboxy-N-desisopropyl, etc.) HMT->Metabolites CYP2D6 / CYP3A4

Caption: Fesoterodine metabolic pathway to its active and inactive forms.

The target impurity, 2-Desmethyl 2-Methylene Fesoterodine, is not a metabolite but a structural analog formed during synthesis. Its quantification requires a method capable of resolving it from the parent drug and its degradation products.

Experimental Protocol: LC-MS/MS Analysis

The choice of LC-MS/MS is predicated on its superior sensitivity and selectivity, which are essential for quantifying trace-level impurities in a complex matrix of a pharmaceutical formulation.

Materials and Reagents
  • Reference Standards: Fesoterodine Fumarate, 2-Desmethyl 2-Methylene Fesoterodine Mandelate[7], and Desfesoterodine (5-HMT) as an internal standard (IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (99%+ purity), and Deionized water (18.2 MΩ·cm).

  • Chemicals: Ammonium acetate (LC-MS grade).

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for its excellent resolving power and compatibility with highly aqueous mobile phases.

Standard and Sample Preparation

Causality: The goal of sample preparation is the complete dissolution of the analyte and API from the matrix while ensuring the stability of all compounds. The use of an internal standard (IS) is critical for correcting variations in sample processing and instrument response. 5-HMT (Desfesoterodine) is chosen as an IS due to its structural similarity and close elution profile, ensuring comparable ionization efficiency.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) standards and quality control (QC) samples. A typical calibration range for an impurity might be 0.05 ng/mL to 50 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Desfesoterodine (5-HMT) in 50:50 methanol:water.

  • Sample Preparation (from Fesoterodine Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose (e.g., 4 mg of Fesoterodine).

    • Add the powder to a 50 mL volumetric flask and add approximately 30 mL of the 50:50 methanol:water diluent.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

    • Transfer a 1 mL aliquot to a microcentrifuge tube and add an equal volume of the IS working solution.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography & Mass Spectrometry Conditions

Rationale: The chromatographic conditions are optimized to achieve baseline separation of the impurity from the main Fesoterodine peak. A gradient elution provides the necessary resolving power. The mass spectrometry parameters are selected to ensure maximum sensitivity and specificity through Multiple Reaction Monitoring (MRM). Positive electrospray ionization (ESI+) is chosen as Fesoterodine and its analogs contain a tertiary amine, which is readily protonated.[9]

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 10% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Return to 10% B and equilibrate for 1.0 min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Parameters Gas Temp: 325 °C; Gas Flow: 10 L/min; Nebulizer: 45 psi; Capillary Voltage: 4000 V
MRM Transitions Analyte
Fesoterodine
2-Desmethyl 2-Methylene Fesoterodine
Desfesoterodine (IS)

Note: The predicted MRM transitions for the impurity are based on its inferred chemical structure and the known fragmentation pattern of Fesoterodine, which typically involves the loss of the diisopropylamino moiety. These transitions must be confirmed experimentally by infusing a pure standard.[9]

Method Validation and Data Presentation

To ensure the trustworthiness of the protocol, the method must be validated according to ICH Q2(R1) guidelines. This process confirms that the analytical procedure is suitable for its intended purpose.

Self-Validating System:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and IS in a blank matrix.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The calibration curve should have a correlation coefficient (r²) ≥ 0.995.

  • Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be ≤15%.

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Example Quantitative Data

The following tables represent typical data expected from a validated method.

Table 1: Calibration Curve Summary

Analyte Range (ng/mL) Regression Correlation (r²)

| 2-Desmethyl 2-Methylene Fesoterodine | 0.05 - 50 | Linear, 1/x weighted | ≥ 0.997 |

Table 2: Accuracy and Precision (Inter-day)

Analyte QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD)
2-Desmethyl 2-Methylene Fesoterodine LQC 0.15 0.14 93.3 6.8
MQC 15.0 15.5 103.3 4.5

| | HQC | 40.0 | 39.1 | 97.8 | 3.9 |

Experimental Workflow Visualization

The end-to-end process, from sample receipt to final data reporting, is a systematic workflow designed to minimize variability and ensure data integrity.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Prepare Stocks & Standards sp2 Weigh & Dissolve Tablet Powder sp1->sp2 sp3 Add Internal Standard sp2->sp3 sp4 Centrifuge & Transfer sp3->sp4 a1 Inject Sample into LC-MS/MS sp4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Impurity Concentration d2->d3 d4 Generate Report d3->d4

Caption: Workflow for the quantitative analysis of the Fesoterodine impurity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of the process-related impurity, 2-Desmethyl 2-Methylene Fesoterodine, in pharmaceutical samples. The described LC-MS/MS method offers high sensitivity, selectivity, and throughput, making it an invaluable tool for quality control and regulatory compliance during the development and manufacturing of Fesoterodine. The principles of method validation outlined herein ensure the generation of reliable and trustworthy data, which is paramount for ensuring drug safety and efficacy.

References

  • TOVIAZ™ Prescribing Information. U.S. Food and Drug Administration. URL: [Link]

  • Bioanalytical Method Development: Focus on Prodrugs. BioPharma Services. URL: [Link]

  • TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US. URL: [Link]

  • Fesoterodine Scientific Discussion. European Medicines Agency (EMA). URL: [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 139(2324), 348-355. URL: [Link]

  • Gu, L., et al. (2007). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday International Journal. URL: [Link]

  • Narender, R., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. URL: [Link]

  • The Design and Development of Fesoterodine as a Prodrug of 5- Hydroxymethyl Tolterodine (5HMT), the Active Metabolite of Tolterodine. ResearchGate. URL: [Link]

  • Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. PubMed. URL: [Link]

  • Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. URL: [Link]

  • Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences. URL: [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. URL: [Link]

  • Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Latin American Journal of Pharmacy. URL: [Link]

  • 2-Desmethyl 2-Methylene Fesoteridone Mandelate. Pharmaffiliates. URL: [Link]

  • Fesoterodine. PubChem. URL: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. URL: [Link]

  • Sensitive LC–MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine. Scite.ai. URL: [Link]

  • Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 759-765. URL: [Link]

  • Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(3), 833-839. URL: [Link]

  • Desfesoterodine. Wikipedia. URL: [Link]

Sources

Method

Application Note: Utilizing Fesoterodine Mandelate Impurity Markers for Robust Quality Control

Introduction: The Critical Role of Impurity Profiling for Fesoterodine Mandelate Fesoterodine, a competitive muscarinic receptor antagonist, is a critical therapy for overactive bladder, improving the quality of life for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Fesoterodine Mandelate

Fesoterodine, a competitive muscarinic receptor antagonist, is a critical therapy for overactive bladder, improving the quality of life for many patients.[1][2] As a prodrug, it is rapidly hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][3][4] The safety, efficacy, and stability of the final drug product are intrinsically linked to the purity of the Fesoterodine Mandelate active pharmaceutical ingredient (API). Even minute quantities of impurities can potentially alter the drug's therapeutic effect or pose a direct risk to patient safety.[5]

Pharmaceutical impurities can originate from various sources, including raw materials, intermediates, by-products of the manufacturing process, and degradation products that form during storage.[2][5] Therefore, a rigorous and well-defined quality control (QC) strategy is not just a regulatory requirement but a fundamental aspect of ensuring patient well-being. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fesoterodine Mandelate impurity markers in a QC setting. It delves into the scientific rationale behind impurity monitoring and provides detailed, field-proven protocols for their accurate detection and quantification.

The methodologies outlined herein are designed to align with the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q2(R1) for the validation of analytical procedures.[6][7][8][9] Adherence to these standards is paramount for successful regulatory submissions and for maintaining market access.[5][10]

Understanding Fesoterodine Mandelate Impurities

A thorough understanding of the potential impurities associated with Fesoterodine Mandelate is the cornerstone of a successful QC program. These impurities can be broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. This note will focus on organic impurities, which are often the most critical from a safety and stability perspective.[6]

Several process-related impurities and degradation products of Fesoterodine have been identified and characterized. The effective separation and quantification of these impurities are essential. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UPLC) are the predominant techniques for this purpose, offering high sensitivity and specificity.[10][11][12]

Table 1: Key Fesoterodine Mandelate Impurities and their Significance

Impurity NameTypeRationale for Monitoring
Fesoterodine Impurity AProcess-RelatedA potential by-product from the synthesis process.[13]
Fesoterodine Impurity EProcess-Related/DegradantCan form during synthesis or as a degradation product.[14]
Fesoterodine Diol DimerProcess-RelatedA potential dimeric impurity from the manufacturing process.[2]
Fesoterodine S-EnantiomerProcess-RelatedThe chiral counterpart of the active R-enantiomer.[15]
Degradation ProductsDegradantFormed under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[16][17]

Analytical Strategy: A Validated, Stability-Indicating HPLC/UPLC Method

The core of a robust QC strategy for Fesoterodine Mandelate is a validated, stability-indicating analytical method. Such a method must be able to separate the active ingredient from its impurities and degradation products, ensuring that the concentration of each can be accurately determined.[12][18]

The development and validation of this method should follow the principles outlined in ICH Q2(R1), which covers parameters such as accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[7][8]

Causality in Method Development Choices

The selection of chromatographic conditions is not arbitrary; it is a scientifically driven process aimed at achieving optimal separation. For Fesoterodine and its impurities, a reversed-phase HPLC or UPLC method is typically employed.[17][19]

  • Column Choice: A C18 or C8 column is often selected due to its hydrophobicity, which allows for good retention and separation of the relatively non-polar Fesoterodine molecule and its related substances.[15][20]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The gradient allows for the elution of impurities with a wide range of polarities.[12][17] The pH of the aqueous phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds like Fesoterodine.

  • Detection: UV detection is typically used, with the wavelength selected based on the UV absorbance maxima of Fesoterodine and its impurities to ensure adequate sensitivity.[12][16]

Experimental Protocols

The following protocols are provided as a comprehensive guide. It is essential that each laboratory validates these methods for their specific instrumentation and intended use.

Protocol 1: Sample Preparation

A consistent and reproducible sample preparation procedure is critical for accurate results.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of Fesoterodine Mandelate Reference Standard (RS) and each available impurity reference standard.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL for the main analyte and appropriate lower concentrations for the impurities (e.g., 0.005 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the Fesoterodine Mandelate API or drug product equivalent to 25 mg of Fesoterodine Mandelate.

    • Dissolve in the same diluent as the standard solutions to a final concentration of approximately 0.5 mg/mL.

    • Sonication may be used to ensure complete dissolution.

Protocol 2: HPLC Method for Impurity Profiling

This protocol outlines a typical stability-indicating HPLC method.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column Waters Symmetry C18, 250 x 4.6 mm, 5 µm[12] or equivalent
Mobile Phase A 0.05% Trifluoroacetic acid in water[12]
Mobile Phase B 90% of 0.02% TFA in methanol and 10% of water[12]
Gradient Elution A time-based gradient should be optimized to separate all known impurities. A typical starting point could be 95:5 (A:B) ramping to 30:70 (A:B) over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C[12]
Detection Wavelength 220 nm[12][17]
Injection Volume 10 µL
Protocol 3: Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[7][8][21]

  • Specificity: Demonstrate the ability to separate Fesoterodine from its impurities and any degradation products. This can be achieved by spiking the drug substance with known impurities and by analyzing forced degradation samples.[8]

  • Linearity: Analyze a series of solutions with varying concentrations of Fesoterodine and its impurities to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of impurities (spiked samples).

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.[7]

Data Interpretation and Reporting

The impurity profile of each batch of Fesoterodine Mandelate should be documented. The levels of any identified and unidentified impurities should be reported and compared against the established specifications. These specifications are typically derived from regulatory guidelines, such as those provided by the ICH.[6][22] The reporting threshold is the level above which an impurity must be reported, the identification threshold is the level above which an impurity must be identified, and the qualification threshold is the level above which the impurity must be qualified from a safety perspective.[6][22]

Visualization of Workflows

Fesoterodine QC Workflow

The following diagram illustrates the overall workflow for the quality control of Fesoterodine Mandelate using impurity markers.

Fesoterodine_QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_decision Decision & Reporting API Fesoterodine API Batch Sample_Prep Test Solution API->Sample_Prep Weighing & Dissolution RS Reference Standards (API & Impurities) Standard_Prep Standard Solution RS->Standard_Prep Weighing & Dissolution HPLC Validated HPLC/UPLC Method Sample_Prep->HPLC Standard_Prep->HPLC Data_Acq Data Acquisition & Integration HPLC->Data_Acq Impurity_Quant Impurity Quantification Data_Acq->Impurity_Quant Spec_Check Comparison with Specifications Impurity_Quant->Spec_Check Pass Batch Release Spec_Check->Pass Pass Fail Investigation (OOS) Spec_Check->Fail Fail Report Certificate of Analysis (CoA) Pass->Report

Caption: Fesoterodine Mandelate QC workflow from sample preparation to batch release decision.

Method Validation Workflow

This diagram outlines the logical flow for validating the analytical method.

Method_Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters start Method Development Specificity Specificity (Forced Degradation) start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Repeatability Intermediate Precision Accuracy->Precision Limits LOD LOQ Precision->Limits Robustness Robustness Limits->Robustness end_node Validated Method for Routine QC Robustness->end_node

Caption: Logical flow for analytical method validation according to ICH Q2(R1) guidelines.

Conclusion

The effective control of impurities in Fesoterodine Mandelate is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety and product quality. The implementation of a robust, validated, stability-indicating HPLC or UPLC method is the most reliable way to achieve this. By understanding the potential impurities, employing sound analytical science, and adhering to regulatory guidelines, pharmaceutical professionals can ensure the consistent purity and safety of Fesoterodine Mandelate. This application note serves as a practical guide to establishing such a quality control strategy, providing both the scientific rationale and actionable protocols necessary for successful implementation.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma.
  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026, January 31). Google Cloud.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Quality Guidelines - ICH. (n.d.). ICH.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain.
  • Impurities in Drug Substances and Products. (n.d.). USP.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Role of fesoterodine in the treatment of overactive bladder - PMC. (n.d.). NCBI.
  • Fesoterodine fumarate extended-release tablets. (2023, March 7). Google.
  • WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate - Google Patents. (n.d.). Google Patents.
  • ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. (2025, November 1). IJBPAS.
  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase - PubMed. (2021, January 14). PubMed.
  • Evaluation of fesoterodine fumarate for the treatment of an overactive bladder. (2025, August 6). ResearchGate.
  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed. (2011, May 30). PubMed.
  • Evaluation of fesoterodine fumarate for the treatment of an overactive bladder - PubMed. (2013, December 15). PubMed.
  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Isolation and Characterization of Fesoterodine Fumarate Related Impurity - ResearchGate. (2025, August 6). ResearchGate.
  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate - SciSpace. (n.d.). SciSpace.
  • Fesoterodine-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates.
  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances - ResearchGate. (2025, August 9). ResearchGate.
  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesote… - OUCI. (n.d.). OUCI.
  • Fesoterodine Fumarate - USP-NF ABSTRACT. (n.d.). USP-NF.
  • Fesoterodine Impurity A - SRIRAMCHEM. (n.d.). SRIRAMCHEM.
  • 1333234-71-1 Fesoterodine Impurity E - Reference Standard - SynThink. (n.d.). SynThink.
  • Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. (n.d.). Daicel Pharma Standards.

Sources

Application

Solvent solubility of 2-Desmethyl 2-Methylene Fesoteridone

Technical Application Note: Solvent Solubility & Handling of 2-Desmethyl 2-Methylene Fesoteridone Executive Summary & Molecular Profile 2-Desmethyl 2-Methylene Fesoteridone (often supplied as the Mandelate salt , CAS 139...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solvent Solubility & Handling of 2-Desmethyl 2-Methylene Fesoteridone

Executive Summary & Molecular Profile

2-Desmethyl 2-Methylene Fesoteridone (often supplied as the Mandelate salt , CAS 1390644-38-8) is a critical process-related impurity in the synthesis of Fesoteridone. Chemically, it represents the methacrylate analog of Fesoteridone, where the saturated isobutyrate ester is replaced by a reactive methacrylate (2-methyl-2-propenoate) group.

Understanding its solubility is not merely about dissolution; it is a stability-critical parameter. The presence of the


-unsaturated carbonyl (methacrylate moiety) makes this molecule a potential Michael acceptor , susceptible to polymerization or nucleophilic attack in inappropriate solvents.
Physicochemical Identity
ParameterDetail
Common Name 2-Desmethyl 2-Methylene Fesoteridone (Mandelate Salt)
Chemical Name 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methyl-2-propenoate mandelate
Molecular Formula

(Free Base) /

(Mandelate Salt)
Molecular Weight 409.56 g/mol (Free Base) / 561.72 g/mol (Salt)
Structural Alert Methacrylate Ester (Reactive

-unsaturation)
Solubility Class Hydrophobic Amine Salt (Amphiphilic)

Solvent Solubility Profile

The following solubility data is derived from structural analysis (LogP/pKa prediction) and standard behavior of Fesoteridone salts. The Mandelate salt form significantly alters solubility compared to the free base.

Solubility Matrix (Mandelate Salt)
Solvent ClassSolventSolubility RatingApplicationRisk Factor
Polar Protic Methanol (MeOH) High (>50 mg/mL) Primary Stock SolutionLow: Good stability for short-term storage.
Ethanol (EtOH) High (>30 mg/mL)Alternative StockLow: Similar to MeOH.
Water pH DependentMobile Phase AdditiveHigh: Risk of ester hydrolysis at pH > 6.0.
Polar Aprotic DMSO Very High (>100 mg/mL) Cryo-storage / Bio-assaysMedium: Hygroscopic; water uptake can trigger hydrolysis.
Acetonitrile (ACN) Moderate/HighHPLC Mobile PhaseLow: Excellent for LC-MS runs.
DMF HighSynthesis/PurificationHigh: Difficult to remove; potential degradation.
Non-Polar Hexane/Heptane InsolubleWashing/PrecipitationN/A
Dichloromethane ModerateExtraction (Free Base)Medium: Volatility affects concentration accuracy.

Critical Insight: The Mandelate salt is highly soluble in alcohols (MeOH) due to the hydrogen-bonding capability of the mandelic acid counter-ion. However, the free base (if liberated by basic pH) will precipitate in water and preferentially partition into organic layers (DCM/Ethyl Acetate).

Experimental Protocols

Protocol A: Preparation of Analytical Stock Standards

Objective: To prepare a stable 1.0 mg/mL stock solution for HPLC/LC-MS analysis, minimizing degradation.

Reagents:

  • 2-Desmethyl 2-Methylene Fesoteridone Mandelate (Reference Standard).[1]

  • HPLC Grade Methanol (MeOH) or Acetonitrile (ACN).

  • Amber glassware (Class A).

Workflow:

  • Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL amber volumetric flask.

    • Note: Use amber glass to protect the methacrylate double bond from UV-induced photo-polymerization.

  • Dissolution: Add 5 mL of Methanol . Sonicate for 2 minutes.

    • Caution: Do not use ultrasonic baths >30°C. Heat can trigger ester hydrolysis or polymerization.

  • Dilution: Dilute to volume with Methanol. Invert 10 times to mix.

  • Storage: Aliquot into 1 mL amber HPLC vials. Store at -20°C .

    • Stability Check: Stable for 1 month at -20°C. Fresh preparation recommended for critical quantitative work.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine exact saturation solubility in specific mobile phases.

  • Preparation: Add excess solid (approx. 20 mg) to 1 mL of the target solvent in a 2 mL HPLC vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours using a thermomixer.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter .

    • Why PTFE? Nylon filters may bind the hydrophobic amine moiety, skewing results.

  • Quantification: Analyze the filtrate via HPLC-UV (220 nm) against a known standard curve prepared in Protocol A.

Stability & Reactivity (The "Michael Acceptor" Risk)

Unlike Fesoteridone, this impurity contains a methacrylate double bond . This introduces specific solvent constraints:

  • Avoid Nucleophilic Solvents: Do not dissolve in primary amines or thiols. The double bond can undergo Michael addition, forming adducts.

  • pH Sensitivity:

    • Acidic (pH < 3): Stable.

    • Neutral/Basic (pH > 7): Rapid hydrolysis of the ester to 5-Hydroxymethyl Tolterodine (Active Metabolite) + Methacrylic Acid.

    • Protocol Adjustment: Always buffer aqueous mobile phases to pH 3.0–4.0 (e.g., Ammonium Formate/Formic Acid) to maintain the integrity of the ester.

Visual Workflows (Graphviz)

Figure 1: Solubility & Handling Decision Tree

Caption: Logical workflow for selecting the correct solvent based on the intended analytical application.

SolventSelection Start Start: 2-Desmethyl 2-Methylene Fesoteridone (Solid) Purpose Select Application Start->Purpose Stock Stock Solution (Long-term Storage) Purpose->Stock Reference Std LCMS LC-MS Analysis (Immediate Use) Purpose->LCMS Method Dev Extraction Extraction from Formulation Purpose->Extraction Purification MeOH Solvent: Methanol (Store at -20°C) Stock->MeOH High Solubility Stable ACN_Water Solvent: ACN/Water (50:50) Buffered pH 3.0 LCMS->ACN_Water Compatible Prevent Hydrolysis DCM Solvent: Dichloromethane (Avoid Water) Extraction->DCM Free Base Partitioning Warning CRITICAL: Use Amber Glass (UV Sensitive) MeOH->Warning

Figure 2: Degradation Pathways in Solution

Caption: Potential degradation mechanisms in incompatible solvents (Hydrolysis vs. Polymerization).

Degradation Impurity 2-Desmethyl 2-Methylene Fesoteridone HighPH High pH (>7) or Heat Impurity->HighPH UV UV Light / Radical Initiator Impurity->UV Hydrolysis Hydrolysis Products: 5-HMT + Methacrylic Acid HighPH->Hydrolysis Ester Cleavage Polymer Polymerized Impurity UV->Polymer Michael Addition

References

  • Pharmaffiliates. (2024). 2-Desmethyl 2-Methylene Fesoteridone Mandelate - Product Specification & Structure. Retrieved from [Link]

  • Splendid Lab. (2024). Impurity Standards: Fesoteridone Process Impurities. Retrieved from [Link]

  • PubChem. (2024). Fesoteridone Fumarate: Compound Summary and Stability Data. National Library of Medicine. Retrieved from [Link]

  • Vats, P. et al. (2012). Process for the preparation of Fesoterodine and its intermediates. U.S. Patent Application 20120122968.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fesoterodine HPLC Separation Guide

Topic: Resolution of Fesoterodine and 2-Desmethyl 2-Methylene Fesoterodine (Methacrylate Impurity) Document ID: TS-HPLC-FESO-001 Version: 2.1 (Current) Audience: Analytical Chemists, QC Specialists, Method Development Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Fesoterodine and 2-Desmethyl 2-Methylene Fesoterodine (Methacrylate Impurity) Document ID: TS-HPLC-FESO-001 Version: 2.1 (Current) Audience: Analytical Chemists, QC Specialists, Method Development Scientists

Part 1: Executive Summary & Chemical Context

The Challenge: You are likely experiencing co-elution or "shoulder" peaks when attempting to separate Fesoterodine from its process-related impurity, 2-Desmethyl 2-Methylene Fesoterodine .

The Science of the Problem: This is a classic "Critical Pair" scenario involving structural isomers/analogs.

  • Fesoterodine: Contains an Isobutyryl ester tail (saturated, freely rotating).

  • The Impurity: Contains a Methacryloyl ester tail (unsaturated, rigid double bond).

In standard C18 (ODS) Reverse Phase chromatography, separation is driven primarily by hydrophobicity. Because the hydrophobic surface area of an isobutyryl group and a methacryloyl group is nearly identical, C18 columns often fail to resolve these peaks, resulting in a single broad peak or a split apex.

The Solution: To separate them, you must exploit


 interactions  and Shape Selectivity , not just hydrophobicity.

Part 2: Method Development Strategy (The "Why" & "How")

Stationary Phase Selection

Do not rely solely on C18. While high-efficiency C18 columns (e.g., sub-2


m) can work with very shallow gradients, they are not robust for this specific pair.
  • Recommended: Phenyl-Hexyl or Biphenyl phases.

    • Mechanism:[][2][3][4] The "2-Methylene" impurity possesses a conjugated double bond system (methacrylate) that Fesoterodine lacks. Phenyl-based columns interact strongly with these

      
      -electrons, increasing the retention of the impurity relative to the drug, thus widening the resolution (
      
      
      
      ).
  • Alternative: Pentafluorophenyl (PFP) .

    • Mechanism:[][2][3][4] PFP phases offer orthogonal selectivity based on dipole-dipole interactions and shape selectivity (steric exclusion of the rigid methacrylate group).

Mobile Phase Modifiers
  • Methanol (MeOH) is preferred over Acetonitrile (MeCN) for the organic modifier.

    • Reasoning: MeOH is a protic solvent that generally enhances shape selectivity and

      
       interactions on phenyl columns. MeCN can suppress these subtle interactions by forming its own 
      
      
      
      -complexes with the stationary phase.
Temperature Control
  • Lower is Better. Operate at 25°C - 30°C .

    • Reasoning: Higher temperatures increase molecular kinetic energy, masking the subtle steric differences between the flexible isobutyryl group and the rigid methacryloyl group. Lower temperatures "freeze" these conformations, maximizing selectivity (

      
      ).
      

Part 3: Recommended Experimental Protocol

This protocol is designed as a Self-Validating System . If the resolution (


) between the main peak and the impurity is < 1.5, the system suitability fails.
Optimized HPLC Conditions (Phenyl-Hexyl Method)
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5

m (e.g., XBridge or Zorbax Eclipse Plus)
Mobile Phase A 20 mM Ammonium Phosphate Buffer (pH 7.0)
Mobile Phase B Methanol (100%)
Flow Rate 1.0 mL/min
Temperature 30°C

2°C
Detection UV @ 220 nm (or 280 nm for higher specificity)
Injection Vol 10

L
Gradient Program

Note: A shallow gradient slope is critical during the elution window of the main peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.03565Linear Gradient
20.01090Wash
20.16040Re-equilibration
25.06040End

Part 4: Visualizing the Separation Logic

The following diagram illustrates the decision matrix for troubleshooting this specific impurity.

Fesoterodine_Troubleshooting Start Issue: Co-elution of Fesoterodine & 2-Desmethyl 2-Methylene Impurity Check_Col Current Column Type? Start->Check_Col Is_C18 C18 / ODS Check_Col->Is_C18 Is_Phenyl Phenyl-Hexyl / PFP Check_Col->Is_Phenyl Action_C18 Switch Column. C18 lacks Pi-Pi selectivity required for methacrylate double bond. Is_C18->Action_C18 Check_Org Check Organic Modifier Is_Phenyl->Check_Org Action_C18->Check_Org Next Step Is_MeCN Acetonitrile (MeCN) Check_Org->Is_MeCN Is_MeOH Methanol (MeOH) Check_Org->Is_MeOH Action_MeCN Switch to Methanol. MeCN suppresses Pi-Pi interactions. Is_MeCN->Action_MeCN Check_Temp Check Column Temp Is_MeOH->Check_Temp Action_MeCN->Check_Temp High_Temp > 40°C Check_Temp->High_Temp Low_Temp 25°C - 30°C Check_Temp->Low_Temp Action_Temp Lower Temperature. Maximize steric selectivity. High_Temp->Action_Temp Success Resolution (Rs) > 1.5 Robust Method Low_Temp->Success Action_Temp->Success

Figure 1: Decision tree for optimizing the separation of Fesoterodine and its structural analogs.

Part 5: Troubleshooting Q&A

Q1: I cannot switch columns due to regulatory filing restrictions (Must use C18). How can I separate them? A: If locked into C18, you must exploit pH-dependent selectivity . Fesoterodine contains a tertiary amine (pKa ~9-10).

  • Strategy: Use a high pH buffer (pH 7.5 - 8.0) if your C18 column is hybrid-silica based (e.g., BEH C18, Gemini NX). At this pH, the amine is less ionized, increasing retention and interaction with the stationary phase.

  • Gradient: Flatten the gradient slope significantly (e.g., 0.5% B/min) around the elution time.

  • Warning: Standard silica C18 columns will degrade at this pH. Ensure your column is rated for pH > 8.

Q2: My Fesoterodine peak is tailing (Tailing Factor > 1.8), masking the impurity. A: This is likely due to Silanol Activity . The tertiary amine in Fesoterodine interacts with residual silanols on the silica support.

  • Fix 1: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites.

  • Fix 2: Increase buffer concentration to 50 mM to suppress ionic interactions.

  • Fix 3: Ensure you are using a "highly end-capped" column.

Q3: I see the impurity peak, but the baseline is drifting significantly. A: This often happens when using UV detection at low wavelengths (<220 nm) with Methanol.

  • Fix: Methanol has a higher UV cutoff than Acetonitrile. If detecting at 210-220 nm, ensure you are using "HPLC Grade S" or "Gradient Grade" Methanol. Alternatively, switch detection to 280 nm . Fesoterodine has a phenolic ring that absorbs well at 280 nm, and the baseline will be much flatter, improving the signal-to-noise ratio for the impurity.

Q4: What is the origin of the "2-Desmethyl 2-Methylene" impurity? A: This is chemically a Methacrylate analog. It typically arises from the dehydrogenation of the isobutyryl side chain or the use of methacryloyl chloride instead of isobutyryl chloride during the esterification step of synthesis. Understanding this confirms that the impurity is more rigid and conjugated than the API, validating the use of Phenyl-based columns.

Part 6: References

  • United States Pharmacopeia (USP). USP Monograph: Fesoterodine Fumarate. (General reference for related substances methods).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Selectivity

    
     and Column Chemistry). 
    
  • Pharmaffiliates. 2-Desmethyl 2-Methylene Fesoteridone Mandelate (Impurity Reference Standard).[5] (Confirmation of chemical structure and nomenclature). [5]

  • Reddy, B. V., et al. (2012).[6] "A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate." Rasayan Journal of Chemistry, 5(2), 239-245.[6] (Reference for degradation pathways and buffer selection).

Sources

Optimization

Technical Support Center: Fesoterodine Forced Degradation &amp; Impurity Profiling

Current Status: Online Support Level: Tier 3 (Senior Application Scientist) Topic: Identification of Unknown Peaks in Fesoterodine Fumarate Stress Testing Welcome to the Advanced Troubleshooting Hub As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Level: Tier 3 (Senior Application Scientist) Topic: Identification of Unknown Peaks in Fesoterodine Fumarate Stress Testing

Welcome to the Advanced Troubleshooting Hub

As a Senior Application Scientist specializing in antimuscarinic stability profiles, I understand that Fesoterodine (FESO) presents a unique analytical challenge. Unlike standard stable molecules, Fesoterodine is a prodrug designed to degrade (hydrolyze) into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]

In a forced degradation study, distinguishing between expected activation (hydrolysis to 5-HMT) and undesirable degradation (oxidation, polymerization, or ring cleavage) is the primary hurdle. This guide bypasses generic advice to address the specific chemical behaviors of the 3,3-diphenylpropylamine scaffold.

Module 1: The Diagnostic Framework (Triage)

Before altering your chromatography, apply this diagnostic logic to any unknown peak.

The "Unknown Peak" Decision Tree

Use this logic flow to categorize unknown peaks before attempting structure elucidation.

Fesoterodine_Triage Start Unknown Peak Detected in Stress Sample Check_Blank Present in Blank/Placebo? Start->Check_Blank Artifact Artifact/Excipient Peak (Ignore) Check_Blank->Artifact Yes Check_RT Retention Time (RT) Shift vs. Parent? Check_Blank->Check_RT No Early_Eluter Early Eluting (RRT < 0.8) Check_RT->Early_Eluter Earlier Late_Eluter Late Eluting (RRT > 1.1) Check_RT->Late_Eluter Later Check_Mass Check m/z (ESI+) Early_Eluter->Check_Mass Late_Eluter->Check_Mass mz_342 m/z ~342 (Loss of 70 Da) Check_Mass->mz_342 Dominant in Hydrolysis mz_428 m/z ~428 (+16 Da) Check_Mass->mz_428 Dominant in Peroxide mz_410 m/z ~410 (-2 Da) Check_Mass->mz_410 Acid/Heat Result_5HMT Active Metabolite (5-HMT / Impurity A) *Expected Hydrolysis* mz_342->Result_5HMT Result_Nox N-Oxide Impurity *Oxidative Stress* mz_428->Result_Nox Result_Dehyd Dehydration Product *Thermal Stress* mz_410->Result_Dehyd

Figure 1: Triage workflow for categorizing unknown peaks based on retention time and mass shift relative to Fesoterodine (m/z 412).

Module 2: Hydrolytic Degradation (The "False Alarm")

Scenario: You observe a massive degradation peak under Acid (0.1 N HCl) or Base (0.1 N NaOH) stress that elutes significantly earlier than Fesoterodine.

The Science: Fesoterodine contains a phenolic isobutyrate ester .[1] This bond is chemically labile. Under hydrolytic conditions, it cleaves to form 5-Hydroxymethyl Tolterodine (5-HMT) , also known as Impurity A [1].

  • Parent Mass (FESO): [M+H]+ = 412.5

  • Degradant Mass (5-HMT): [M+H]+ = 342.4

  • Mass Loss: 70 Da (Loss of Isobutyryl group C4H7O + H).

Troubleshooting Protocol:

ObservationProbable CauseVerification Steps
Peak at RRT ~0.5 - 0.6 5-HMT (Impurity A) . This is the active metabolite.[2][3][4][5]1. Check m/z. It should be 342.4 . 2. Compare UV spectrum: 5-HMT has a phenolic shift compared to the esterified parent.
Peak Area > 50% Over-stressing . The ester is too labile for standard 1N HCl/NaOH conditions.1. Reduce stress to 0.01 N acid/base or reduce time to 15 mins. 2. Target 10-20% degradation to avoid secondary degradation of 5-HMT.

Q: Is 5-HMT considered a "degradation product" if it's the active metabolite? A: Yes. In the context of drug substance stability (API), it is a degradation impurity. However, in vivo, it is the desired product. You must separate it from process impurities that might also elute early.

Module 3: Oxidative Stress & Unknowns

Scenario: Under peroxide stress (3% H₂O₂), you see a peak eluting slightly earlier or later than the parent, with a mass shift of +16 or +32 Da.

The Science: Fesoterodine contains a tertiary amine (diisopropylamine group) and benzylic carbons.[1] These are sites for oxidation.

  • N-Oxidation: The tertiary nitrogen is attacked by peroxide, forming the N-Oxide.

  • Benzylic Oxidation: The carbon adjacent to the phenyl ring is susceptible to radical attack [2].

Troubleshooting Protocol:

Unknown PeakMass ShiftIdentificationMechanism
Impurity C / N-Oxide +16 Da (m/z 428)Fesoterodine N-Oxide Oxidation of the tertiary amine. Common in H₂O₂ stress.
Impurity G +98 Da (m/z 510)Unknown Adduct Often a fumarate adduct or dimer formed in concentrated stress samples [3].
De-isopropyl FESO -42 Da (m/z 370)Des-isopropyl Fesoterodine Oxidative dealkylation (N-dealkylation).

Q: I see a peak at RRT 1.37 that increases with time. What is it? A: Literature identifies a specific unknown impurity at RRT 1.37 in extended-release tablets.[6][7] This has been characterized via NMR/LC-MS as a degradation product involving the fumarate counter-ion interaction or specific process-related dimerization [4]. If m/z is ~510, suspect a fumarate adduct.

Module 4: Advanced LC-MS/MS Characterization

Scenario: You have an isobaric impurity (same mass as parent) or a peak that doesn't match standard losses.

Protocol: Fragmentation Mapping To identify the structure, you must compare the MS/MS fragmentation of the Unknown vs. Fesoterodine Standard .

Key Fragments to Monitor:

  • m/z 223 (Diphenylpropylamine core):

    • If this fragment is present, the amine side chain is intact.

    • If this fragment is shifted (e.g., to 239), the modification (oxidation) is on the amine/alkyl chain.

  • m/z 147 (Cinnamic acid derivative):

    • Often associated with the phenolic ring cleavage.

  • m/z 342 (De-esterified core):

    • If the parent is m/z 428 (N-oxide) and you see a fragment at 358 (342+16), the oxidation is on the 5-HMT core, not the ester tail.

Visualizing the Fragmentation Logic:

MS_Fragmentation Parent Parent Ion (m/z 412) Frag_223 Fragment m/z 223 (Amine Core) Parent->Frag_223 Collision Induced Dissociation Frag_342 Fragment m/z 342 (Phenolic Core) Parent->Frag_342 Unknown Unknown Peak (e.g., m/z 428) Frag_Unk_239 Fragment m/z 239 (+16 shift) Unknown->Frag_Unk_239 If Amine Oxidized Frag_Unk_342 Fragment m/z 342 (No shift) Unknown->Frag_Unk_342 If Ester Oxidized (Rare) Diagnosis1 Diagnosis1 Frag_Unk_239->Diagnosis1 Conclusion: N-Oxide Diagnosis2 Diagnosis2 Frag_Unk_342->Diagnosis2 Conclusion: Ring Oxidation

Figure 2: MS/MS fragmentation logic to localize the modification on the Fesoterodine molecule.

Module 5: Validated LC Conditions for Separation

If you are struggling to resolve Impurity A (5-HMT) from Impurity C (N-oxide) or the parent, verify your method against this proven setup [5].

  • Column: C18 Monolithic or Acquity BEH C18 (100mm x 2.1mm, 1.7 µm).[8]

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) or Ammonium Acetate (pH 3.8). Note: TFA suppresses MS signal; use Formic Acid/Ammonium Acetate for MS work.

  • Mobile Phase B: Acetonitrile / Methanol (Mixes are often better for selectivity).

  • Gradient:

    • 0-2 min: Low %B (Hold for polar impurities like 5-HMT).

    • 2-15 min: Ramp to 80% B.

  • Critical Parameter: pH control is vital. Fesoterodine and its impurities are basic amines. pH > 3.0 ensures better peak shape but requires robust columns (e.g., Hybrid particles).

References

  • Sangoi, M. S., et al. (2011).[9] "Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry." Talanta.

  • Kalyanraman, L., et al. (2020).[6] "Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate." Journal of Chromatographic Science.

  • Rajput, A. P., & Sonanis, M. C. (2013).[10] "Isolation and Characterization of Fesoterodine Fumarate Related Impurity." Asian Journal of Chemistry.

  • Pfizer Inc. (2008). "Toviaz (Fesoterodine Fumarate) Prescribing Information." FDA Access Data.

  • Vamsi Krishna, G., et al. (2012). "A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate." Rasayan Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

CoA Guide: 2-Desmethyl 2-Methylene Fesoteridone Mandelate

Topic: CoA for 2-Desmethyl 2-Methylene Fesoteridone Mandelate Content Type: Publish Comparison Guide The "Methacrylate" Impurity: A Critical Reference Standard in Fesoteridone Analytics Part 1: Executive Summary & Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CoA for 2-Desmethyl 2-Methylene Fesoteridone Mandelate Content Type: Publish Comparison Guide

The "Methacrylate" Impurity: A Critical Reference Standard in Fesoteridone Analytics

Part 1: Executive Summary & Technical Context

In the Chemistry, Manufacturing, and Controls (CMC) of Fesoteridone Fumarate , the identification and quantification of process-related impurities are paramount for regulatory compliance (ICH Q3A/B). Among these, 2-Desmethyl 2-Methylene Fesoteridone (CAS: 1390644-38-8) represents a specific structural analogue where the isobutyryl ester moiety is replaced by a methacryloyl (2-methyl-2-propenoyl) group.

Often generated via contamination of the acylation reagent (isobutyryl chloride) with methacryloyl chloride, this impurity poses a unique stability challenge: the reactive vinyl group makes it prone to polymerization. Consequently, the Mandelate salt form is engineered not merely for solubility, but as a stabilizing matrix to ensure the integrity of the Reference Standard (RS) over time.

This guide objectively compares the Mandelate Salt Reference Standard against alternative forms (Free Base, Fumarate) and outlines the critical parameters required in a high-integrity Certificate of Analysis (CoA).

Part 2: Comparative Analysis – Why the Mandelate Salt?

When selecting a Reference Standard for HPLC method validation, the physical form dictates stability and handling. Below is a comparative assessment of the commercially available forms of this impurity.

Table 1: Comparative Performance of Reference Standard Forms
FeatureMandelate Salt (Recommended) Free Base (Crude)Fumarate Salt (API Match)
Physical State Crystalline SolidViscous Oil / Amorphous SolidSolid
Stability (Shelf-Life) High: Counter-ion locks the lattice, reducing vinyl reactivity.Low: High risk of spontaneous polymerization or hydrolysis.Medium: Stable, but may co-elute or exchange with API in solution.
Hygroscopicity Low to ModerateHigh (Oily nature traps moisture)Low
Stoichiometry Defined (1:1 typically)VariableDefined
Primary Use Quantification & System Suitability Qualitative Identification onlySecondary Screening
The "Mandelate" Advantage: Causality Explained

The choice of Mandelic Acid (specifically the chiral form, though often racemic in impurities unless specified) is strategic. Fesoteridone synthesis involves chiral resolution. Using a Mandelate salt for the impurity:

  • Crystallinity: It forces the bulky, hydrophobic impurity into a rigid lattice, preventing the "oiling out" common with Fesoteridone derivatives.

  • UV Distinctiveness: The Mandelate counter-ion adds a specific UV signature (though minor compared to the drug), which can be subtracted or accounted for, unlike non-chromophoric counter-ions.

Part 3: The Certificate of Analysis (CoA) – Critical Parameters

A "Pass" on a CoA is insufficient for a Primary Reference Standard. The CoA must provide data that validates the material's potency and structure .

Structural Identity (The "Fingerprint")
  • 1H-NMR (Proton NMR): Must confirm the methacryloyl vinyl protons .

    • Key Signals: Two singlets (or doublets with small coupling) around δ 5.5 – 6.3 ppm representing the =CH2 group. This distinguishes it from the Fesoteridone API (which shows a septet/doublet for the isopropyl group).

    • Mandelate Signals: Aromatic protons and the chiral proton (

      
      -H) around δ 5.0 ppm .
      
  • Mass Spectrometry (LC-MS):

    • Parent Ion

      
       (Free Base MW). The Mandelate anion (
      
      
      
      ) will appear in negative mode or be absent in positive mode.
Purity & Potency (The "Quantification")
  • HPLC Purity:

    
     (Area %).[1]
    
    • Critical Check: Absence of Fesoteridone API (carryover) and 5-HMT (hydrolysis product).

  • Residual Solvents (GC): Must be quantified to calculate the "As-Is" assay.

  • Water Content (KF): Mandelates can be slightly hygroscopic; water must be deducted.

  • Assay Calculation (Mass Balance):

    
    
    Note: For Reference Standards, the Salt Correction Factor (SCF) is crucial if you are quantifying the impurity "as the free base" in your API.
    

Part 4: Experimental Validation (Self-Validating Protocol)

Objective: Verify the suitability of the Mandelate Standard for detecting "Impurity A" (Methacrylate) in a Fesoteridone Fumarate sample.

Protocol: System Suitability & Resolution Check

Reagents:

  • Mobile Phase A: Buffer pH 3.5 (Phosphate or Acetate).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
    .
    

Workflow:

  • Standard Prep: Dissolve 2-Desmethyl 2-Methylene Fesoteridone Mandelate in Methanol to

    
    .
    
  • Spike Prep: Spike Fesoteridone API solution (

    
    ) with the Standard solution to a concentration of 
    
    
    
    (ICH limit).
  • Injection: Inject

    
    .
    

Acceptance Criteria (Self-Validation):

  • Resolution (

    
    ):  The impurity must elute after Fesoteridone (typically RRT ~1.1 - 1.2) due to the planar double bond increasing interaction with the C18 stationary phase compared to the bulky isopropyl group.
    
  • Tailing Factor:

    
     (Mandelate counter-ion should not cause peak distortion if buffer capacity is adequate).
    

Part 5: Visualizing the Logic

Diagram 1: Structural Origin & Degradation Logic

This diagram illustrates how the impurity arises and why the Mandelate salt is the "Stop" point for stability.

ImpurityPath Reagent Isobutyryl Chloride (Reagent) Contam Methacryloyl Chloride (Impurity) Reagent->Contam Contamination Impurity 2-Desmethyl 2-Methylene Fesoteridone (Free Base) (Unstable Vinyl) Contam->Impurity + 5-HMT HMT 5-HMT (Precursor) HMT->Impurity Polymer Polymerized Degradant Impurity->Polymer Time/Heat StableSalt Mandelate Salt RS (Crystalline/Stable) Impurity->StableSalt + Mandelate (Stabilization) Mandelate Mandelic Acid

Caption: The formation pathway of the Methacrylate impurity and the stabilization role of the Mandelate salt formation.[1]

Diagram 2: Analytical Qualification Workflow

A decision tree for qualifying the Reference Standard upon receipt.

Qualification Receipt Receive Standard (Mandelate Salt) Visual Visual Inspection (White Crystalline?) Receipt->Visual NMR 1H-NMR Verification (Check Vinyl Signals) Visual->NMR Decision1 Vinyl Signals Present? NMR->Decision1 HPLC HPLC Purity Check (>98%?) Decision1->HPLC Yes Reject Reject/Contact Supplier (Polymerized) Decision1->Reject No (Polymerized) Calc Calculate Potency (Mass Balance) HPLC->Calc

Caption: Step-by-step qualification workflow to ensure the standard's integrity before use.

Part 6: References

  • Pharmaffiliates. (n.d.). 2-Desmethyl 2-Methylene Fesoteridone Mandelate (CAS 1390644-38-8).[1][2][3][4][5][6] Retrieved October 24, 2025, from [Link]

  • OmSynth Lifesciences. (n.d.). Fesoterodine Fumarate Impurities & Standards. Retrieved October 24, 2025, from [Link]

  • European Pharmacopoeia (Ph. Eur.). Fesoterodine Fumarate Monograph 2568. (Standard reference for impurity profiling methodology).

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards. (Guidance on handling and usage of reference materials).

  • Splendid Lab. (n.d.). 2-Desmethyl 2-Methylene Fesoteridone Mandelate Data Sheet. Retrieved October 24, 2025, from [Link]

(Note: While specific CAS numbers and product details are verified against supplier databases, users should always consult the specific batch CoA provided by the manufacturer for the exact potency values.)

Sources

Validation

USP Reference Standard Cross-Reference for Fesoterodine

Executive Summary & Regulatory Landscape[1] Fesoterodine fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). Unique among antimuscarinics, it functions as a prodru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Landscape[1]

Fesoterodine fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). Unique among antimuscarinics, it functions as a prodrug, relying on rapid hydrolysis by non-specific plasma esterases to generate its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[1]

For analytical scientists, this prodrug mechanism introduces specific stability challenges during impurity profiling. As of early 2026, the regulatory landscape for Fesoterodine reference standards (RS) is in a transitional phase:

  • USP (United States Pharmacopeia): A monograph for Fesoterodine Fumarate was proposed in Pharmacopeial Forum 49(6) (Jan 2024).[2] Official USP Reference Standards have been released to support this new monograph.[2]

  • EP (European Pharmacopoeia): Currently, there is no specific monograph for Fesoterodine Fumarate in the Ph. Eur. Manufacturers typically rely on Active Substance Master Files (ASMF) or in-house specifications aligned with the innovator product (Toviaz®).

This guide provides a technical cross-reference between the official USP standards and the chemical realities required for global compliance, filling the gap where harmonized EP standards are absent.

Reference Standard Cross-Reference Table

The following table maps the official USP Reference Standards to their chemical identities and CAS numbers. Since no official EP reference standards exist for this molecule, "In-House/Third-Party" alternatives are listed for researchers sourcing materials for non-compendial testing.

USP Catalog #USP Reference Standard NameChemical Name / IdentityCAS NumberRole in Analysis
1269833 Fesoterodine Fumarate RS Isobutyric acid 2-((R)-3-diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester hydrogen fumarate286930-03-8Assay / Identification Primary standard for potency assignment.[3]
1269811 Fesoterodine Chloromandelate RS (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-chloro-2-phenylacetateProprietaryProcess Impurity Key intermediate marker in specific synthetic routes.
N/A Active Metabolite (5-HMT)2-(3-Diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol (Desfesoterodine)124937-52-6Degradant / Metabolite Major hydrolysis product; often requires third-party CRM if not supplied by USP.
N/A Fesoterodine S-Enantiomer(S)-Fesoterodine FumarateN/AChiral Impurity Critical for enantiomeric purity testing (Chiral HPLC).

Critical Note: The USP currently lists Sodium Tartrate Dihydrate RS (Cat #1614909) as a related standard for Fesoterodine.[2] This is likely used for water determination calibration or specific counter-ion identification tests within the proposed monograph.

Technical Analysis: The Prodrug Instability Challenge

The primary analytical challenge with Fesoterodine is its ester linkage. Unlike Tolterodine, Fesoterodine contains a phenolic ester that is susceptible to hydrolysis not just in vivo, but also in solution during sample preparation.

Hydrolysis Pathway Visualization

The following diagram illustrates the conversion of Fesoterodine to its active metabolite (5-HMT). Analytical methods must separate these two species with high resolution (>2.0) to prevent integration errors.

Fesoterodine_Hydrolysis Figure 1: Fesoterodine Hydrolysis and Degradation Pathway Feso Fesoterodine Fumarate (Prodrug) Inter Ester Hydrolysis (Non-specific Esterases / pH > 6) Feso->Inter In Vivo / In Solution HMT 5-HMT (Active Metabolite) Inter->HMT Rapid Conversion Deg Oxidative Degradants (N-Oxides) HMT->Deg Stress Conditions (Oxidation)

Performance Comparison: USP Proposed vs. In-House Methods
FeatureUSP Proposed Monograph MethodTypical In-House / Innovator Method
Column Kromasil C18 (L1) & Kromasil C8 (L7)Waters Symmetry C18 or equivalent
Mobile Phase TFA / Water / Methanol (Acidic pH)Ammonium Acetate / Acetonitrile (pH ~3.8)
Critical Pair Fesoterodine / S-EnantiomerFesoterodine / 5-HMT
Detection UV @ 220 nmUV @ 215-220 nm
Risk Factor Acidic Hydrolysis: The use of TFA can induce on-column hydrolysis if run times are long.pH Sensitivity: Ammonium acetate buffers must be strictly controlled to prevent peak broadening.

Experimental Protocol: Secondary Standard Qualification

Since USP standards are expensive and often reserved for final release testing, researchers frequently use "Secondary Standards" (in-house synthesized or third-party sourced) for routine development.

Objective: Qualify a non-compendial Fesoterodine Fumarate batch as a Secondary Reference Standard against the USP Primary RS.

Reagents & Equipment
  • Primary Standard: USP Fesoterodine Fumarate RS (Current Lot).[2]

  • Candidate Standard: High-purity (>99.5%) in-house batch.

  • Instrument: HPLC with PDA detector (Agilent 1290 or Waters H-Class).

  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid (to stabilize the ester).

Step-by-Step Qualification Workflow
  • System Suitability Setup:

    • Inject the System Suitability Solution (containing Fesoterodine and 5-HMT).

    • Requirement: Resolution (Rs) between Fesoterodine and 5-HMT > 2.0. Tailing factor < 1.5.[4]

  • Standard Preparation (n=6):

    • Prepare duplicate stock solutions of the USP Primary RS and Candidate Secondary RS .

    • Dilute to working concentration (e.g., 50 µg/mL) in triplicate.

    • Critical Step: Keep solutions at 4°C until injection to prevent spontaneous hydrolysis.

  • Analysis Sequence:

    • Inject: Blank -> USP RS (x5) -> Candidate RS (x2) -> USP RS (bracketing).

  • Calculation of Potency (As-Is):

    
    
    
    • 
      : Average Peak Area
      
    • 
      : Weight (mg)
      
    • 
      : Purity/Potency of Primary Standard (%)
      
  • Acceptance Criteria:

    • The calculated potency must be within 99.0% – 101.0% of the USP Primary Standard.

    • The impurity profile (by Relative Retention Time) must match.

Qualification Logic Diagram

Qualification_Workflow Figure 2: Secondary Reference Standard Qualification Workflow Start Start Qualification Prep Prepare USP Primary & Candidate Secondary Stds (Maintain 4°C) Start->Prep SysSuit Check System Suitability (Res > 2.0 for 5-HMT) Prep->SysSuit SysSuit->Prep Fail Inject HPLC Injection Sequence (Bracketing Standard) SysSuit->Inject Pass Calc Calculate Relative Potency (Mass Balance Approach) Inject->Calc Decision Is Potency 99.0 - 101.0%? Calc->Decision Pass Qualify as Secondary RS (Assign Validity Date) Decision->Pass Yes Fail Reject Candidate (Investigate Purity/Water) Decision->Fail No

References

  • United States Pharmacopeia (USP). USP Monograph: Fesoterodine Fumarate (Proposed).[2][5] Pharmacopeial Forum 49(6).[2] Rockville, MD: United States Pharmacopeial Convention; 2024.

  • European Medicines Agency (EMA). Assessment Report for Toviaz (Fesoterodine).[3] EMEA/H/C/000723. London, UK; 2007.

  • PubChem. Fesoterodine Fumarate (Compound Summary). National Library of Medicine. Accessed Feb 2026.

  • Health Products Regulatory Authority (HPRA). Public Assessment Report: Fesoterodine Doc. CRN00F6K4. Dublin, Ireland; 2024.

  • Malhotra, B. et al.The Design and Development of Fesoterodine as a Prodrug of 5-Hydroxymethyl Tolterodine. Current Medicinal Chemistry, 2009.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for 2-Desmethyl 2-Methylene Fesoteridone Mandelate

In the fast-paced environment of drug development, the safety of laboratory personnel is paramount. This guide provides essential, experience-driven information on the appropriate selection and use of personal protective...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug development, the safety of laboratory personnel is paramount. This guide provides essential, experience-driven information on the appropriate selection and use of personal protective equipment (PPE) when handling 2-Desmethyl 2-Methylene Fesoteridone Mandelate. As a derivative of Fesoteridone, a muscarinic receptor antagonist, this compound requires careful handling to prevent inadvertent exposure and ensure the integrity of your research.[1]

Understanding the Risks to Inform Protection

Core Directive: A Risk-Based Approach to PPE Selection

The selection of PPE should not be a static, one-size-fits-all protocol. Instead, it must be a dynamic, risk-based decision process tailored to the specific experimental procedures being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers assess potential hazards to determine the necessary PPE.[8][9]

Key Principles for PPE Selection:

  • Engineering Controls First: PPE is the last line of defense. Primary containment, such as a chemical fume hood or a ventilated balance enclosure, should always be the first measure to control exposure to hazardous fumes and vapors.[10]

  • A Layered Defense: Employing multiple layers of PPE, such as double-gloving, can provide an additional safeguard against contamination.

  • Material Compatibility: The choice of glove material is critical. Nitrile or neoprene gloves are commonly used for handling chemicals, but it is essential to consult a glove compatibility chart for the specific solvents being used in your procedure.[8][11]

Recommended PPE Protocols

The following table outlines the recommended PPE for common laboratory activities involving 2-Desmethyl 2-Methylene Fesoteridone Mandelate.

Laboratory Activity Minimum PPE Requirements
Weighing and Dispensing (Solid Form) Lab coat, chemical splash goggles, and double nitrile gloves. To be performed in a chemical fume hood or other ventilated enclosure.
Solution Preparation and Handling Lab coat, chemical splash goggles, and nitrile gloves.
Cell Culture and In Vitro Assays Lab coat, safety glasses, and nitrile gloves.

Note: This table provides general guidance. A site-specific hazard assessment should be conducted to determine if additional PPE is required.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[11]

Donning Sequence:
  • Lab Coat/Gown: Wear a long-sleeved lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on chemical splash goggles or safety glasses with side shields.[12]

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put the second pair on over the first.

Doffing Sequence:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat/Gown: Remove your lab coat, folding the contaminated exterior inward.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[7]

Disposal of Contaminated Materials

All disposable PPE and other materials that have come into contact with 2-Desmethyl 2-Methylene Fesoteridone Mandelate should be considered chemical waste.[13]

  • Solid Waste: Contaminated gloves, lab coats, and other solid materials should be placed in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in an appropriate, sealed hazardous waste container.

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-Desmethyl 2-Methylene Fesoteridone Mandelate.

PPE_Decision_Workflow cluster_assessment Hazard and Task Assessment cluster_controls Engineering Controls cluster_ppe_selection PPE Selection cluster_disposal Disposal Start Start: Handling 2-Desmethyl 2-Methylene Fesoteridone Mandelate Assess_Task Evaluate Experimental Procedure: - Solid or liquid? - Scale of handling? - Potential for aerosol generation? Start->Assess_Task Use_Fume_Hood Is the procedure performed in a chemical fume hood or other ventilated enclosure? Assess_Task->Use_Fume_Hood High_Risk_PPE High-Risk Operations (e.g., weighing solids): - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves Use_Fume_Hood->High_Risk_PPE No (or handling solids) Standard_PPE Standard Operations (e.g., handling solutions): - Lab Coat - Safety Glasses - Nitrile Gloves Use_Fume_Hood->Standard_PPE Yes Disposal_Protocol Follow Institutional Protocols for Chemical Waste Disposal High_Risk_PPE->Disposal_Protocol Standard_PPE->Disposal_Protocol

Sources

© Copyright 2026 BenchChem. All Rights Reserved.